molecular formula C17H21NO4 B574729 Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate CAS No. 172226-77-6

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B574729
CAS No.: 172226-77-6
M. Wt: 303.358
InChI Key: LOCIXTWDTYHEJG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, an ethoxy group, and an indole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate typically involves the esterification of 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or aldehyde groups.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl (2-ethoxy-2-oxoethyl)glycinate

Uniqueness

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-5-21-15(19)11-13-10-12-8-6-7-9-14(12)18(13)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCIXTWDTYHEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697545
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172226-77-6
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(1H-indol-2-yl)acetate (14.7 g, 72.2 mmol) in dichloromethane (150 mL) was added 4-dimethylaminopyridine (8.83 g, 72.2 mmol) and di-tert-butyl carbonate (23.7 g, 108 mmol) in portions. After stirring for 2 h at room temperature, the mixture was diluted with dichloromethane, washed with water, dried over magnesium sulfate and purified by silica gel chromatography (0 to 20% EtOAc in hexane) to give tert-butyl 2-((ethoxycarbonyl)methyl)-1H-indole-1-carboxylate (20.0 g, 91%).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.83 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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